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Abstract
Jingzhaotoxin-III (JZTX-III) is a potent neurotoxin isolated from the venom of the Chinese

tarantula, Chilobrachys jingzhao. This 36-amino acid peptide is a highly selective modulator of

voltage-gated ion channels, demonstrating significant inhibitory activity against the cardiac

sodium channel Nav1.5 and the potassium channel Kv2.1. Its unique pharmacological profile

makes it a valuable molecular probe for studying the structure-function relationships of these

channels and a potential lead compound for the development of novel therapeutics targeting

cardiac arrhythmias and other channelopathies. This technical guide provides a comprehensive

overview of the amino acid sequence, three-dimensional structure, and biological activity of

Jingzhaotoxin-III, along with detailed experimental protocols for its study.

Amino Acid Sequence and Physicochemical
Properties
Jingzhaotoxin-III is a single-chain polypeptide composed of 36 amino acids, with a molecular

weight of approximately 3919.5 Da.[1][2] The primary sequence is characterized by a high

content of charged and hydrophobic residues, which contribute to its solubility and interaction

with ion channel voltage sensors.

Amino Acid Sequence:DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP[2]
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The structure of Jingzhaotoxin-III is stabilized by three disulfide bridges, which form an

inhibitor cystine knot (ICK) motif. This structural fold is common among spider toxins and

confers remarkable stability to the peptide. The disulfide bond connectivity has been

determined to be Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31.[1][2]

Quantitative Data Summary
Property Value Reference

Molecular Weight 3919.5 Da [1][2]

Amino Acid Residues 36 [1]

Disulfide Bridges
3 (C4-C19, C11-C24, C18-

C31)
[1][2]

Nav1.5 IC50 0.35 µM / 348 nM [3]

Kv2.1 IC50 ~0.7 µM [3]

Nav1.5 Binding Site
Receptor Site 4 (Domain II S3-

S4 linker)
[3]

Three-Dimensional Structure
The solution structure of Jingzhaotoxin-III has been determined by two-dimensional nuclear

magnetic resonance (2D NMR) spectroscopy.[4] The toxin adopts a compact, globular fold

characteristic of the inhibitor cystine knot (ICK) family of peptides. This structure consists of a

short, triple-stranded antiparallel β-sheet. This rigid core is stabilized by the three interlocking

disulfide bonds, which are crucial for the toxin's biological activity and resistance to proteolysis.

The surface of the molecule displays a distinct segregation of charged and hydrophobic

residues, which is thought to be critical for its interaction with the voltage-sensing domains of

ion channels.[4]

Mechanism of Action and Signaling Pathways
Jingzhaotoxin-III is a potent inhibitor of the cardiac voltage-gated sodium channel Nav1.5.[1] It

binds to receptor site 4 on the channel, which is located in the extracellular loop connecting the

S3 and S4 transmembrane segments of domain II (DIIS3-S4).[3] By binding to this site, the
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toxin traps the voltage sensor in its resting conformation, thereby inhibiting channel activation.

This results in a depolarizing shift in the voltage-dependence of activation.[1]

The toxin also modulates the activity of the voltage-gated potassium channel Kv2.1, albeit with

a slightly lower potency.[3] The interaction with Kv2.1 also involves the voltage-sensing

domain, suggesting a conserved mechanism of action across different ion channel families.

Below is a diagram illustrating the proposed mechanism of action of Jingzhaotoxin-III on the

Nav1.5 channel.
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Caption: Proposed mechanism of Jingzhaotoxin-III inhibition of the Nav1.5 channel.

Experimental Protocols
Toxin Purification
Jingzhaotoxin-III is purified from the crude venom of Chilobrachys jingzhao using a two-step

chromatographic process.

Protocol:

Cation-Exchange Chromatography:

Lyophilized crude venom is dissolved in Buffer A (e.g., 20 mM sodium phosphate, pH 6.5).

The sample is loaded onto a cation-exchange column (e.g., SP Sepharose Fast Flow) pre-

equilibrated with Buffer A.

The column is washed with Buffer A to remove unbound components.

Bound peptides are eluted with a linear gradient of Buffer B (e.g., 20 mM sodium

phosphate, 1 M NaCl, pH 6.5).

Fractions are collected and screened for activity on Nav1.5 channels.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Active fractions from the cation-exchange step are pooled and diluted with 0.1%

trifluoroacetic acid (TFA) in water (Solvent A).

The sample is loaded onto a C18 RP-HPLC column (e.g., 4.6 mm x 250 mm).

The toxin is eluted using a linear gradient of 25% to 45% Solvent B (0.1% TFA in

acetonitrile) over a specified time (e.g., 40 minutes) at a flow rate of 1 mL/min.

The purity of the collected fractions is assessed by analytical RP-HPLC and mass

spectrometry.
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Caption: Workflow for the purification of Jingzhaotoxin-III from crude spider venom.

Electrophysiological Recording
The effects of Jingzhaotoxin-III on Nav1.5 channels are typically studied using the whole-cell

patch-clamp technique in a heterologous expression system (e.g., HEK293 cells stably

expressing human Nav1.5).

Protocol:

Cell Preparation: HEK293 cells expressing Nav1.5 are cultured on glass coverslips.

Solutions:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH adjusted to 7.4 with NaOH).

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with

CsOH).

Recording:

Whole-cell recordings are established using borosilicate glass pipettes with a resistance of

2-4 MΩ.

Cells are held at a holding potential of -100 mV.

To measure the effect on channel activation, depolarizing voltage steps are applied in 5 or

10 mV increments (e.g., from -80 mV to +60 mV for 50 ms).

Jingzhaotoxin-III is applied to the external solution at various concentrations to determine

the IC50 value.

Structure Determination by NMR
The three-dimensional structure of Jingzhaotoxin-III is determined using 2D 1H NMR

spectroscopy.

Protocol:

Sample Preparation: A concentrated solution (e.g., 1-2 mM) of purified Jingzhaotoxin-III is
prepared in H2O/D2O (9:1) or 100% D2O at a specific pH (e.g., 5.0).

NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) to identify through-space proton-proton

proximities.

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) to obtain scalar

coupling information.
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Structure Calculation:

The NMR spectra are assigned to specific protons in the amino acid sequence.

Distance restraints are derived from the NOESY cross-peak intensities.

Dihedral angle restraints are derived from scalar coupling constants.

These restraints are used in molecular dynamics and simulated annealing calculations to

generate a family of structures consistent with the NMR data.

Cloning of the Jingzhaotoxin-III Precursor cDNA
The cDNA encoding the precursor of Jingzhaotoxin-III can be cloned from a venom gland

cDNA library of Chilobrachys jingzhao.

Protocol:

RNA Extraction and cDNA Library Construction:

Total RNA is extracted from the venom glands of the spider.

mRNA is purified and used as a template for the synthesis of a cDNA library using

standard molecular biology techniques.

Rapid Amplification of cDNA Ends (RACE):

3'-RACE and 5'-RACE are performed using gene-specific primers designed from a

partially sequenced peptide fragment of Jingzhaotoxin-III and adapter primers.

The RACE products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced

to obtain the full-length cDNA sequence of the precursor.

Conclusion
Jingzhaotoxin-III is a valuable pharmacological tool for the study of voltage-gated ion

channels. Its high selectivity for Nav1.5 makes it a promising candidate for the development of

novel anti-arrhythmic drugs. The detailed methodologies provided in this guide will facilitate
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further research into the structure, function, and therapeutic potential of this intriguing spider

venom peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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